molecular formula C11H16BNO2 B057551 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 874186-98-8

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B057551
CAS No.: 874186-98-8
M. Wt: 205.06 g/mol
InChI Key: SOQIDYYUSMPIDR-UHFFFAOYSA-N
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Description

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is an organic compound that features a pyridine ring bonded to a boronic ester group. This compound is notable for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the borylation of pyridine derivatives. One common method is the reaction of pyridine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors is common in industrial settings to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism by which 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine exerts its effects is primarily through its role as a boronic ester in cross-coupling reactions. The boron atom forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the halide, resulting in the formation of a new carbon-carbon bond.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene
  • 2-Nitro-5-pyridineboronic acid pinacol ester

Uniqueness

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to its specific structure that combines a pyridine ring with a boronic ester, making it particularly effective in Suzuki-Miyaura cross-coupling reactions. This combination allows for the synthesis of a wide range of biaryl compounds, which are valuable in various fields of research and industry.

Properties

IUPAC Name

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BNO2/c1-10(2)11(3,4)15-12(14-10)9-7-5-6-8-13-9/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOQIDYYUSMPIDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001000326
Record name 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001000326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

791819-02-8, 874186-98-8
Record name 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001000326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyridine-2-boronic acid, pinacol ester
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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